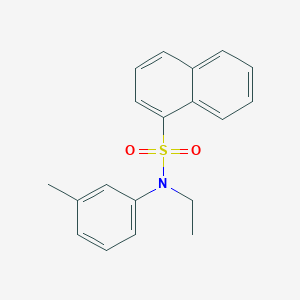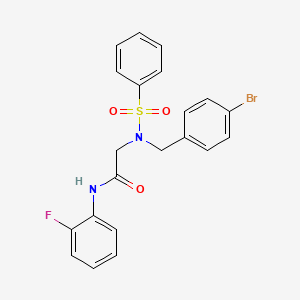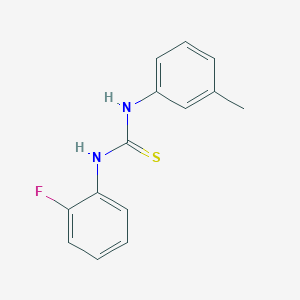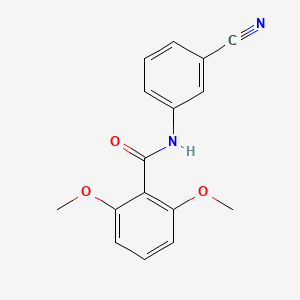
2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as CPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. CPAA is a pyridinecarboxamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Mécanisme D'action
The exact mechanism of action of 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and signaling pathways in the brain. 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in regulating mood, behavior, and cognition. 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway, which are involved in regulating inflammation and gene expression.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including neuroprotection, analgesia, anti-inflammation, and gene regulation. 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to protect neurons from oxidative stress and excitotoxicity, which are two key mechanisms involved in the development of neurodegenerative diseases. 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has also been shown to exhibit analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation. In addition, 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to regulate the expression of various genes, making it a useful tool for gene regulation studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide in lab experiments is that it exhibits a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. Another advantage is that 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide. One direction is to further investigate its neuroprotective effects and potential use as a treatment for neurodegenerative diseases. Another direction is to explore its potential as a treatment for pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide and its effects on various signaling pathways and gene expression. Finally, there is potential for the development of new derivatives of 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide with improved efficacy and selectivity for specific biological targets.
Méthodes De Synthèse
2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide can be synthesized using a variety of methods, including the reaction of 3-chlorophenol and 6-methyl-2-pyridinecarboxylic acid with thionyl chloride, followed by reaction with acetamide. Other methods include the reaction of 3-chlorophenol and 6-methyl-2-pyridinecarboxylic acid with oxalyl chloride, followed by reaction with acetamide, or the reaction of 3-chlorophenol and 6-methyl-2-pyridinecarboxylic acid with phosphorus pentachloride, followed by reaction with acetamide.
Applications De Recherche Scientifique
2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to exhibit analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation. In biochemistry, 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been studied for its effects on the expression of various genes, making it a useful tool for gene regulation studies.
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-10-4-2-7-13(16-10)17-14(18)9-19-12-6-3-5-11(15)8-12/h2-8H,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZRAEPNRBZHKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5849190.png)





![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5849227.png)





